molecular formula C20H18O5 B5822135 (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone CAS No. 5915-42-4

(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone

Cat. No. B5822135
CAS RN: 5915-42-4
M. Wt: 338.4 g/mol
InChI Key: OIGUFIZIMWCLAK-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone, also known as DNM-2, is a synthetic compound that has been studied for its potential use in scientific research. DNM-2 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone involves its interaction with the dopamine transporter. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone binds to the transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This increased dopamine signaling can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has also been shown to have antidepressant-like effects in animal models, possibly due to its ability to increase dopamine levels in the brain. Additionally, (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been shown to have potential neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone in lab experiments is its high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation is that (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.

Future Directions

There are several future directions for research on (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone. One area of interest is its potential use as a treatment for depression and other mood disorders. Additionally, further research is needed to understand the long-term effects of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone on brain function and behavior. Finally, (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone could be used in combination with other compounds to study the interactions between dopamine and other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of a base catalyst to form 3,4-dimethoxyphenyl-2-naphthol. This intermediate is then reacted with 4-chlorobutanoyl chloride in the presence of a base catalyst to form (3,4-dimethoxyphenyl)(8-chloro-4-methoxy-1-naphthyl)methanone. Finally, the chlorine atom is replaced with a hydroxyl group using a palladium-catalyzed reaction with sodium borohydride to yield (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone.

Scientific Research Applications

(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This makes (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone a potential tool for studying the role of dopamine in various physiological and pathological conditions.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-23-16-10-8-14(19-13(16)5-4-6-15(19)21)20(22)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUFIZIMWCLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358842
Record name (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5915-42-4
Record name (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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